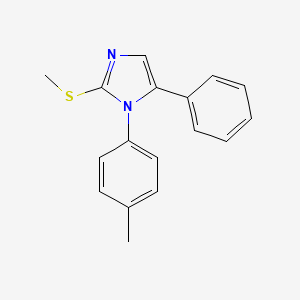

2-(methylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

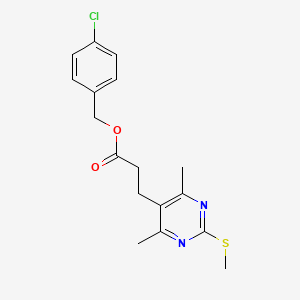

The compound “2-(methylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that includes two nitrogen atoms and three carbon atoms . The presence of the methylthio, phenyl, and p-tolyl groups suggests that this compound may have unique properties compared to other imidazoles.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as thioxopyrimidines are synthesized through [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the imidazole ring and the attached groups. For instance, the methylthio group could potentially influence the electron distribution within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Unfortunately, without more specific information, it’s difficult to predict the exact reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazole ring could potentially influence its reactivity and stability .Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including structures related to 2-(methylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole, have been investigated for their potential as corrosion inhibitors for metals. Studies have shown that certain imidazole compounds exhibit excellent inhibitory efficiency against the corrosion of copper in acidic environments. Activation energies and thermodynamics of adsorption have been studied, indicating that these compounds physisorb on the copper surface, potentially providing a protective layer against corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).

Electrolyte for Fuel Cells

Imidazole and its derivatives have been explored as additives in polybenzimidazole (PBI) membranes equilibrated with phosphoric acid (PA), demonstrating their role as high-temperature proton-conducting polymer electrolytes. The conductivity of these membranes, essential for fuel cell applications, has been measured under various conditions, revealing the positive impact of imidazole derivatives on membrane performance (Schechter & Savinell, 2002).

Ferroelectricity and Antiferroelectricity

The imidazole unit's chemical stability and its ability to bind molecules into a dipolar chain have been leveraged in the development of ferroelectric and antiferroelectric materials. These properties are significant for various electronic and optical devices, offering a pathway to lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antimicrobial and Antiviral Activity

Novel imidazole derivatives have been synthesized and tested for their antimicrobial and antiviral activities. These studies contribute to the search for new therapeutic agents, especially considering the rising concern over antimicrobial resistance. The structure-activity relationship (SAR) of these compounds provides insights into their potential use in medical applications (Smitha et al., 2018).

Photochromic Behavior and Supramolecular Chirality

Imidazole derivatives have been incorporated into Langmuir-Blodgett films, exhibiting photochromic behavior and supramolecular chirality. These properties are of interest for the development of optoelectronic devices, sensors, and materials with switchable properties. The ability of these compounds to change color upon light irradiation, along with their chiral properties, opens up avenues for innovative applications in material science (Li et al., 2021).

properties

IUPAC Name |

1-(4-methylphenyl)-2-methylsulfanyl-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-13-8-10-15(11-9-13)19-16(12-18-17(19)20-2)14-6-4-3-5-7-14/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNGAJFDWSUJJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B2758632.png)

![methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2758633.png)

![6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2758637.png)

![4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2758638.png)

![2-(4-((4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2758640.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758642.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)

![6-bromo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2758652.png)